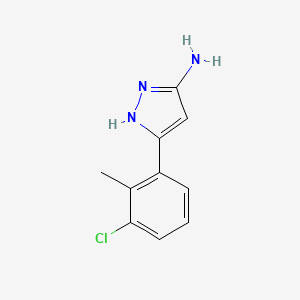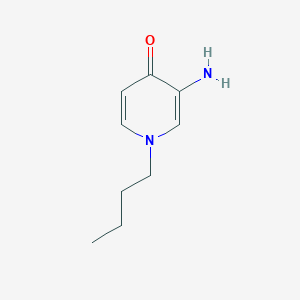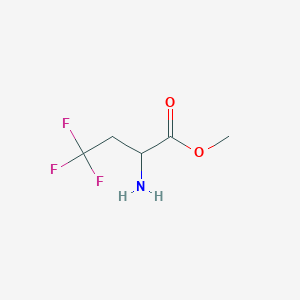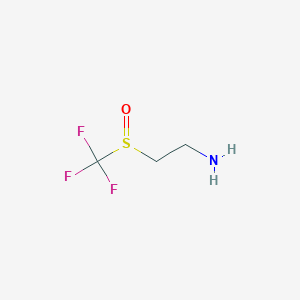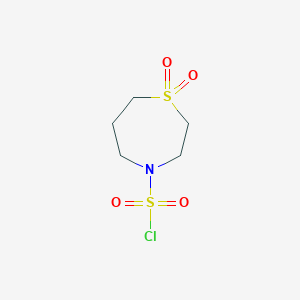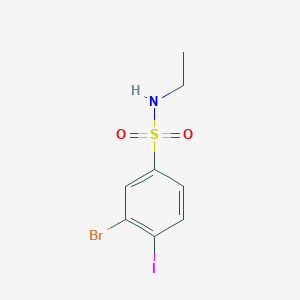![molecular formula C8H6F4S B13286132 [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13286132.png)
[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol: is an organosulfur compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a methanethiol group. This unique combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto a fluorinated phenyl ring. One common method involves the reaction of a fluorinated benzene derivative with a trifluoromethylating agent, followed by thiolation to introduce the methanethiol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation of the thiol group.
Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to impart specific properties such as hydrophobicity or chemical resistance.
Biology:
Bioconjugation: The thiol group allows for the compound to be used in bioconjugation reactions, linking it to proteins or other biomolecules for research purposes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific pharmacokinetic properties.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms and trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
- [3,5-Difluorophenyl]methanethiol
- [3-Trifluoromethylphenyl]methanethiol
- [3-Fluoro-4-(trifluoromethyl)phenyl]methanethiol
Comparison:
- Unique Properties: [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its reactivity and interaction with other molecules.
- Chemical Behavior: Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the substituents .
Properties
Molecular Formula |
C8H6F4S |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H6F4S/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 |
InChI Key |
GUROUKVBPPAHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13286049.png)
![[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13286050.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13286052.png)
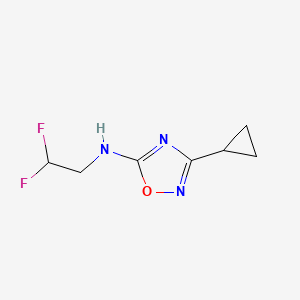
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13286056.png)
